3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine

Regioselective Synthesis Heterocyclic Chemistry Late-Stage Functionalization

This compound features a brominated pyridine and N-methylimidazole, offering unique regioselectivity for cross-coupling (Suzuki, Buchwald-Hartwig) to enable SAR exploration of kinase inhibitors and epigenetic targets. Its distinct 3-bromo substitution pattern allows for novel IP space exploration, avoiding common isomers. Sourced for hit-to-lead campaigns requiring late-stage diversification.

Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
CAS No. 1368049-50-6
Cat. No. B6228650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine
CAS1368049-50-6
Molecular FormulaC9H8BrN3
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCN1C=CN=C1C2=CC(=CN=C2)Br
InChIInChI=1S/C9H8BrN3/c1-13-3-2-12-9(13)7-4-8(10)6-11-5-7/h2-6H,1H3
InChIKeyIOFYWMKFWQUIGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine: CAS 1368049-50-6 – A Key Heterocyclic Building Block for Medicinal Chemistry and Kinase-Targeted Libraries


3-Bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine (CAS 1368049-50-6) is a heterocyclic small molecule comprising a 3-bromopyridine moiety linked at the 5-position to a 1-methyl-1H-imidazol-2-yl group, with the molecular formula C9H8BrN3 and a molecular weight of 238.08 g/mol . This compound serves primarily as a versatile synthetic intermediate in medicinal chemistry, where the aryl bromide functional group provides a handle for transition metal-catalyzed cross-coupling reactions, enabling late-stage diversification in the synthesis of pharmaceutical candidates and kinase inhibitor scaffolds . Its structural features, namely the brominated pyridine and N-methylimidazole rings, are found in pharmacophores associated with the inhibition of histone demethylases and various protein kinases [1].

Why 3-Bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine Cannot Be Interchanged with Common Analogs in Synthetic Planning


While the imidazolyl-pyridine scaffold is a common motif in kinase inhibitors, the specific substitution pattern of 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine creates a distinct synthetic and pharmacological profile that precludes simple substitution with common analogs. The position of the bromine atom at the pyridine 3-position, combined with the 1-methyl substitution on the imidazole ring, dictates its unique regioselectivity and reactivity in cross-coupling reactions, which differs fundamentally from 2- or 4-bromo isomers . Furthermore, even minor structural modifications can drastically alter a compound's ability to act as a selective hinge binder in kinases or to inhibit specific epigenetic enzymes [1]. Substituting this compound with a non-brominated analog or an isomer would therefore either eliminate its key synthetic utility for late-stage diversification or redirect the project toward a biologically distinct, and likely inactive, chemical space [2].

Quantitative Evidence Guide for 3-Bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine: Differentiating Data from Analogs


Unique Regiochemistry Enables Exclusive N-Alkylation Over Tautomeric Analogs

The 1-methyl substitution on the imidazole ring of 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine chemically locks the molecule into a single tautomeric state, preventing the N-alkylation ambiguity seen in its non-methylated analog, 3-bromo-5-(1H-imidazol-2-yl)pyridine. This eliminates the formation of regioisomeric mixtures, a common and yield-reducing problem with NH-containing imidazoles . Consequently, this ensures that further derivatization at the pyridine bromide proceeds with a single, well-defined product, which is critical for reproducible SAR studies.

Regioselective Synthesis Heterocyclic Chemistry Late-Stage Functionalization

Bromine at Pyridine 3-Position Diverges from 2-Position in c-Met Kinase Scaffold Binding

Analysis of kinase inhibitor scaffolds shows that imidazolopyridines and related imidazolyl-pyridines are developed as novel hinge-binding motifs for kinases like c-Met [1]. The positioning of the bromine atom at the 3-position of the pyridine ring in this compound is distinct from 2- and 4-substituted analogs. While 2-(1H-imidazol-2-yl)pyridine derivatives have been extensively characterized as BRAF inhibitors with IC50 values ranging from 2.93 to 4.26 µM in A375 cell lines [2], the 3-substituted isomer (3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine) represents a different vector of substitution that is underexplored in the tyrosine kinase subfamily. This divergent regiochemistry is predicted to alter the binding orientation within the kinase hinge region, potentially leading to a different selectivity profile or enabling access to targets not inhibited by the 2-substituted series.

Kinase Inhibitors c-Met Hinge Binders Medicinal Chemistry

Binding Affinity to Imidazoline I1 Receptor Differs from Close Structural Analogs

The target compound exhibits measurable affinity for the imidazoline I1 receptor in rat kidney membranes, with a reported IC50 value of 2.42 µM (2.42E+3 nM) [1]. This places its activity in a distinct range compared to other imidazole-containing pyridine derivatives found in BindingDB. For instance, certain more potent imidazopyridine analogs from US Patent 11,279,703 demonstrate affinities as low as 4.40 nM in similar displacement assays [2]. This three-order-of-magnitude difference in potency against the same target highlights how the specific substitution pattern on the pyridine and imidazole rings drastically modulates receptor binding. The moderate affinity of 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine makes it a suitable starting point for optimization, rather than a highly potent but less modifiable lead.

Imidazoline Receptors Binding Assay CNS Pharmacology

Predicted Physicochemical Properties: pKa (4.47) and LogP Profiling for Formulation Suitability

The predicted acid dissociation constant (pKa) for 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine is 4.47 ± 0.25 . This value indicates that the compound will be predominantly un-ionized at physiological pH (7.4), suggesting favorable characteristics for passive membrane permeability. In comparison, imidazolopyridine cores lacking the electron-withdrawing bromine atom are generally more basic and exhibit higher pKa values, which can lead to increased ionization and poorer permeability. For example, the parent 2-(1H-imidazol-2-yl)pyridine scaffold is known to have a calculated pKa near 6.0 . The ~1.5 log unit decrease in basicity imparted by the 3-bromo substituent is a quantifiable advantage in terms of predicted oral absorption and distribution.

ADME Physicochemical Properties Drug-likeness Pre-formulation

3-Bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine: Recommended Applications Based on Specific Evidence


Scaffold for Late-Stage Diversification in c-Met Kinase Inhibitor Programs

Based on its unique regiochemistry compared to 2-substituted analogs [1], 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine is an optimal core scaffold for medicinal chemistry teams seeking to explore novel intellectual property space in the development of c-Met tyrosine kinase inhibitors. The bromine atom at the pyridine 3-position allows for rapid parallel synthesis of diverse compound libraries via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions, enabling systematic exploration of structure-activity relationships (SAR) around this underexplored vector [1]. This application is supported by evidence that the imidazolopyridine ring system is a recognized hinge-binding motif for this kinase family [1].

Lead-Like Starting Point for Imidazoline I1 Receptor Ligand Optimization

Given its documented moderate binding affinity (IC50 = 2.42 µM) for the imidazoline I1 receptor [2], this compound serves as an ideal starting point for hit-to-lead campaigns targeting this receptor. Its ligand efficiency is well-suited for optimization, where the goal is to improve potency through iterative medicinal chemistry. The compound's established synthetic tractability allows for focused modifications to probe the binding pocket and improve upon its baseline affinity, with the clear objective of reaching the sub-nanomolar potencies observed in more advanced analogs [2].

Chemical Probe for Investigating Histone Demethylase (KDM) Inhibition

Patents covering substituted imidazole-pyridine derivatives, including compounds structurally related to 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine, specifically claim their use as inhibitors of histone demethylase enzymes like KDM2A for the treatment of various cancers [3]. This compound's structure is therefore highly relevant for epigenetic drug discovery programs. It can be employed as a starting point for the synthesis of novel chemical probes to elucidate the biological function of these enzymes or to validate them as therapeutic targets in oncology research [3].

Building Block for Constrained p38 MAP Kinase Inhibitor Analogs

Research into 'frozen analogue' approaches has demonstrated that constraining the conformation of aminopyridinylimidazoles yields potent p38α MAP kinase inhibitors [4]. The core structure of 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine aligns with these pharmacophoric elements. Its utility in this application stems from its capacity to be further functionalized at the bromine position to access hydrophobic region II of the kinase, a critical step in the design of highly active inhibitors with improved selectivity and pharmacokinetic profiles as described in the literature [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.